Guadinomine B
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Overview
Description
The compound “Guadinomine B” is a complex organic molecule with multiple functional groups, including amino, hydroxyl, and carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting from simpler precursor molecules. The process may include:
Formation of the octanoyl chain: This could involve the use of fatty acid derivatives and appropriate catalysts.
Introduction of amino groups: This step might require the use of amination reactions with reagents such as ammonia or amines.
Formation of the dihydroimidazol ring: This could be achieved through cyclization reactions involving appropriate precursors.
Attachment of the carbamoyl group: This step might involve the use of carbamoyl chloride or similar reagents.
Final assembly: The final steps would involve coupling the various fragments together under controlled conditions.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Use of automated synthesis equipment: To ensure precise control over reaction conditions.
Optimization of reaction conditions: Including temperature, pressure, and solvent choice.
Purification steps: Such as chromatography or crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The carbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions used. For example:
Oxidation: Could yield ketones or aldehydes.
Reduction: Could yield primary amines.
Substitution: Could yield various substituted derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
Medicine
The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets in the body.
Industry
The compound may have applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating their activity.
Interacting with receptors: Modulating signal transduction pathways.
Incorporation into metabolic pathways: Affecting the synthesis or degradation of other molecules.
Comparison with Similar Compounds
Similar Compounds
Guadinomine B: Similar in structure but with different functional groups.
This compound: Another similar compound with slight variations in the side chains.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and the presence of the dihydroimidazol ring, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C20H38N8O7 |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C20H38N8O7/c1-8(2)15(18(33)34)27-16(31)9(3)25-17(32)14(22)11(21)4-5-12(29)13(30)6-10-7-28(20(24)35)19(23)26-10/h8-15,29-30H,4-7,21-22H2,1-3H3,(H2,23,26)(H2,24,35)(H,25,32)(H,27,31)(H,33,34)/t9-,10?,11?,12?,13?,14?,15-/m0/s1 |
InChI Key |
YLQGBTCZCVMFGN-WOAUDBLGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C(C(CCC(C(CC1CN(C(=N1)N)C(=O)N)O)O)N)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C(CCC(C(CC1CN(C(=N1)N)C(=O)N)O)O)N)N |
Synonyms |
guadinomine B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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